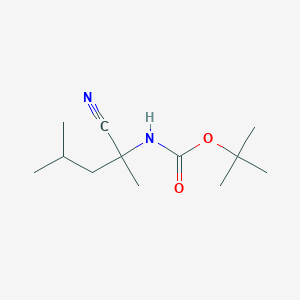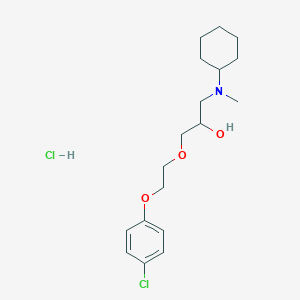![molecular formula C15H15N B2488712 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 4513-01-3](/img/structure/B2488712.png)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound . It is also known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. The pseudo-intramolecular hydrohalogenation of 2- (2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H11N . The molecular weight of the compound is 193.24 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 196-199 °C . It is soluble in ethyl acetate .Applications De Recherche Scientifique
Protective Effects on Vascular Cognitive Impairment
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, have shown potential in treating vascular cognitive impairment (VCI). These compounds increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in animal models. They also enhance histone acetylation in the cortex and hippocampus, which is beneficial for treating VCI (Kaur et al., 2019).
Metabolism and Biotransformation
The metabolism of this compound in organisms has been studied, revealing key biotransformation products in rat urine. This includes identifying 5H-Dibenzol[b,f]azepine-10,11-epoxide and 10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine as major metabolites, indicating the pathways involved in its metabolism (Pantarotto et al., 1977).
Structural and Chemical Studies
Studies on the structure and chemical properties of this compound and its derivatives have been conducted. This includes investigations into its crystal structure, spectral studies, and chemical reactivity properties, providing insights into its potential biomedical applications (Shankar et al., 2014).
Synthesis and Reactivity
Research on the synthesis of this compound has explored various methods, including starting from o-nitrotolene to produce key intermediates. These synthetic approaches are important for developing pharmaceutically active compounds and understanding the compound's reactivity and conformation (Ji, 2002).
Orientations Futures
Propriétés
IUPAC Name |
11-methyl-5,6-dihydrobenzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFLGMBTHXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

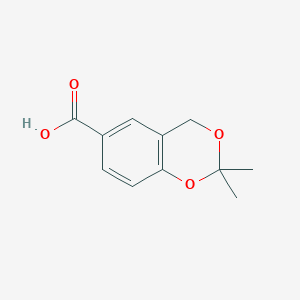
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
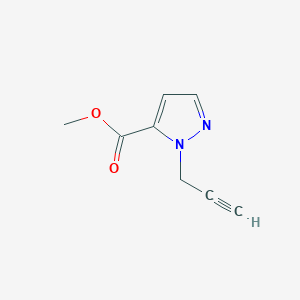

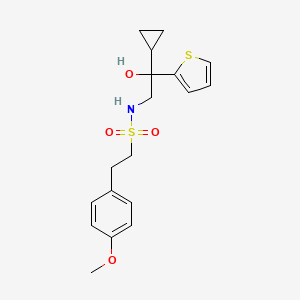

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)


![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)


